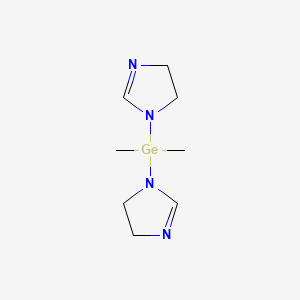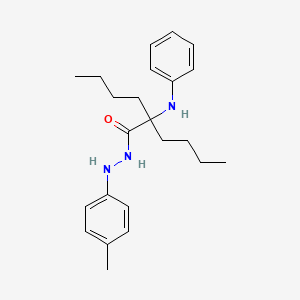
Einecs 282-312-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves the reaction of orthoboric acid with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Análisis De Reacciones Químicas
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparación Con Compuestos Similares
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine can be compared with other similar compounds, such as:
Orthoboric acid: A simpler form of the compound with different properties and applications.
N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine: The amine component of the compound, which has its own unique properties and uses.
Other boron-containing compounds: These compounds may have similar chemical properties but different biological activities and applications.
This compound’s uniqueness lies in its specific combination of orthoboric acid and the amine component, which gives it distinct chemical and biological properties.
Propiedades
Número CAS |
84145-84-6 |
|---|---|
Fórmula molecular |
C8H26BN5O3 |
Peso molecular |
251.14 g/mol |
Nombre IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;boric acid |
InChI |
InChI=1S/C8H23N5.BH3O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;2-1(3)4/h11-13H,1-10H2;2-4H |
Clave InChI |
FPNAVUXGKDEQKZ-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.C(CNCCNCCNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


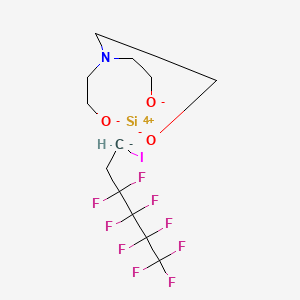
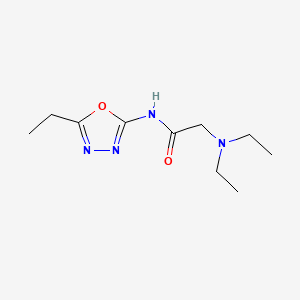
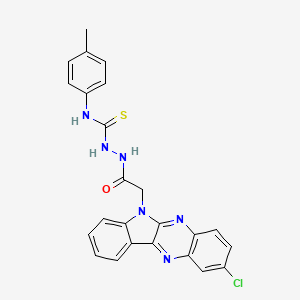

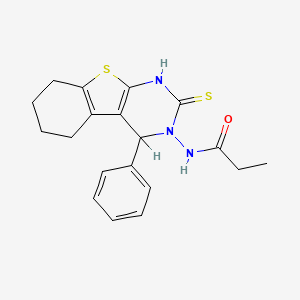
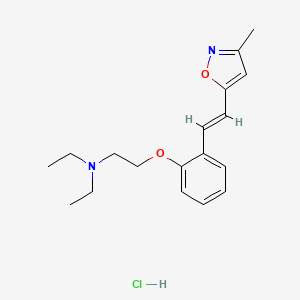


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
